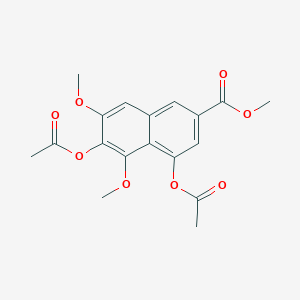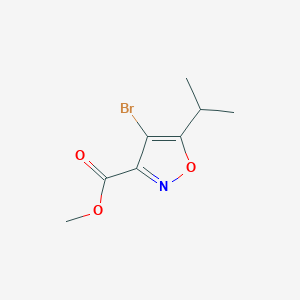
Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method includes the use of copper(I) or ruthenium(II) as catalysts for the (3+2) cycloaddition reaction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium methoxide, diethyl oxalate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-bromo-5-isopropylisoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as:
- Methyl 4-bromo-5-methyl-3-isoxazolecarboxylate
- Ethyl 3,5-dimethyl-4-isoxazolecarboxylate
- Methyl 5-(1-methyl-1H-pyrrol-2-yl)-3-isoxazolecarboxylate
These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H10BrNO3 |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
methyl 4-bromo-5-propan-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H10BrNO3/c1-4(2)7-5(9)6(10-13-7)8(11)12-3/h4H,1-3H3 |
InChI Key |
WNKUYKXBTUJAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


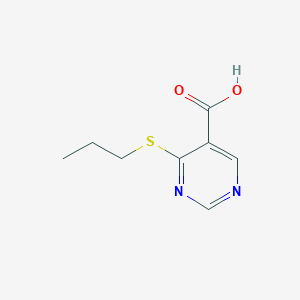

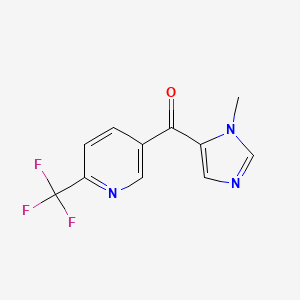

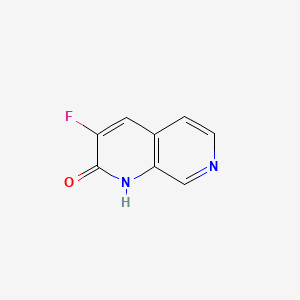
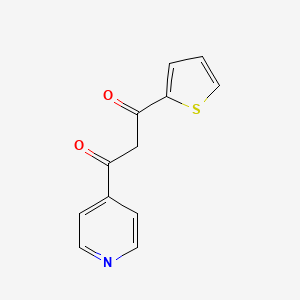

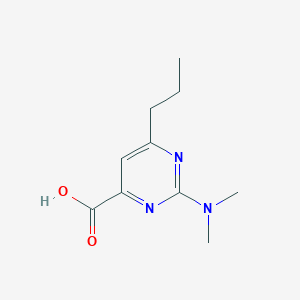
![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)
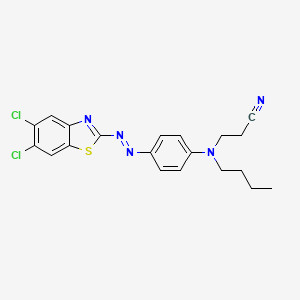
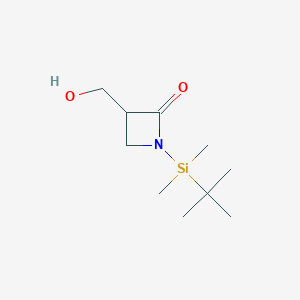

![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
